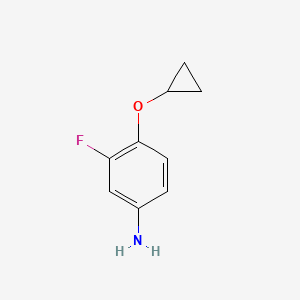

4-Cyclopropoxy-3-fluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-fluoroaniline |

InChI |

InChI=1S/C9H10FNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |

InChI Key |

OPTZOTRWXWOHEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 4 Cyclopropoxy 3 Fluoroaniline

Precursor Synthesis and Functionalization

The assembly of 4-cyclopropoxy-3-fluoroaniline necessitates the careful and sequential synthesis of functionalized aromatic precursors. Key to this process is the introduction of the fluorine atom onto an aromatic ring, the formation of the cyclopropyl (B3062369) ether linkage, and the management of the amino group, often through a nitro intermediate.

Strategic Introduction of Fluorine onto Aromatic Precursors

The incorporation of a fluorine atom at the meta-position to the eventual amino group is a critical step. Several classical and contemporary fluorination methods are applicable.

Electrophilic fluorination offers a direct method for the introduction of fluorine onto an aromatic ring. This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.org Commonly employed reagents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-dicationic salts like Selectfluor®. wikipedia.orgnih.gov These reagents are known for their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org

The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org For the synthesis of a 3-fluoroaniline (B1664137) derivative, an electrophilic fluorination strategy would typically be applied to a pre-functionalized aniline (B41778) or a precursor thereof. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

| Reagent Class | Example Reagent | Key Features |

| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Effective, commonly used, and soluble in various organic solvents. |

| N-Fluoro-dicationic salts | Selectfluor® | Cationic nitrogen increases electrophilicity, leading to higher rates and yields. |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., another halogen or a nitro group). beilstein-journals.org The Halex process, for instance, involves the exchange of a chloride with a fluoride (B91410) using an alkali metal fluoride at elevated temperatures. google.com A patent describes the preparation of 3-chloro-4-fluoronitrobenzene (B104753) from 3,4-dichloronitrobenzene (B32671) using potassium fluoride in sulfolane (B150427) at 240°C. google.com

In the context of synthesizing a precursor for this compound, a plausible route involves the nucleophilic substitution of a leaving group at the 3-position of a 4-alkoxy-nitrobenzene derivative. For example, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene, demonstrating the utility of the nitro group as a leaving group in SNAr reactions. beilstein-journals.org

Recent advancements have also explored mechanochemical protocols for nucleophilic aromatic fluorination. These solvent-free or low-solvent methods can offer advantages in terms of reaction speed, efficiency, and environmental impact. rsc.org A simple mechanochemical protocol using potassium fluoride (KF) and quaternary ammonium (B1175870) salts has been developed for the efficient fluorination of N-heteroaryl halides. rsc.org

The Balz-Schiemann reaction is a cornerstone of fluoroaromatic synthesis, providing a reliable method for converting primary aromatic amines into aryl fluorides. wikipedia.org The reaction proceeds through the diazotization of an aniline derivative, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.orgorganic-chemistry.org

A typical Balz-Schiemann reaction involves treating the aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF4) to form the diazonium tetrafluoroborate intermediate. wikipedia.org This salt is often stable enough to be isolated before being heated to induce the fluorodediazoniation. wikipedia.org Innovations in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF6⁻) and hexafluoroantimonates (SbF6⁻), which can lead to improved yields for certain substrates. wikipedia.org Furthermore, diazotization can be effected with nitrosonium salts, and alternative fluoride sources can be employed to circumvent the use of the relatively expensive tetrafluoroborate. wikipedia.org

| Reaction | Description | Key Features |

| Traditional Balz-Schiemann | Conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate. wikipedia.org | A well-established and reliable method. |

| Variants | Use of alternative counterions (e.g., PF6⁻, SbF6⁻) or in situ generation of the diazonium salt. wikipedia.org | Can offer improved yields and milder reaction conditions. |

Synthesis of Cyclopropanol (B106826) Derivatives and Related Cyclopropyl Ethers

The introduction of the cyclopropoxy group is typically achieved through an etherification reaction between a suitably substituted phenol (B47542) and a cyclopropyl-containing electrophile, or by coupling a phenol with a cyclopropylating agent.

Common methods for forming aryl ethers include the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig amination-type C-O coupling. The Williamson ether synthesis involves the reaction of a phenoxide with a cyclopropyl halide or tosylate. wikipedia.org This reaction proceeds via an SN2 mechanism. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, but modern modifications with soluble copper catalysts and ligands have improved the scope and mildness of this transformation. wikipedia.org

More recently, palladium-catalyzed C-O coupling reactions, analogous to the Buchwald-Hartwig amination, have emerged as powerful methods for the synthesis of aryl ethers. organic-chemistry.org These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. organic-chemistry.org

Preparation of Substituted Anilines and Nitroaniline Intermediates

The amino group of this compound is often introduced at a late stage of the synthesis, typically by the reduction of a corresponding nitro compound. Therefore, the synthesis of substituted nitroaniline and nitrobenzene (B124822) precursors is of paramount importance.

A common strategy involves the nitration of a functionalized aromatic precursor. For instance, a 4-cyclopropoxyfluorobenzene could be nitrated to introduce the nitro group at the 3-position. Subsequently, the nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metals like iron, tin, or zinc in acidic media.

Alternatively, the synthesis can start with a pre-functionalized nitroaromatic compound. For example, a commercially available fluoronitrobenzene derivative can be subjected to nucleophilic aromatic substitution to introduce the cyclopropoxy group, followed by reduction of the nitro group. The synthesis of 4-fluoronitrobenzene itself is often achieved via the Halex process from 4-chloronitrobenzene. researchgate.net

Formation of the Cyclopropoxy Ether Linkage

The creation of the C-O bond between the cyclopropyl group and the aromatic ring is a critical step. The presence of a fluorine atom at the 3-position and an electron-withdrawing group (typically a nitro group, -NO₂) para to the target C4 position activates the ring for etherification.

Nucleophilic aromatic substitution (SₙAr) is a primary and direct method for forming aryl ethers, often realized through the Williamson ether synthesis. This reaction involves the attack of a nucleophile—in this case, the cyclopropoxide anion—on an electron-deficient aromatic ring bearing a suitable leaving group.

The reaction proceeds via a two-step addition-elimination mechanism. The cyclopropoxide ion, generated by treating cyclopropanol with a strong base like sodium hydride (NaH) or potassium hydride (KH), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group, typically a halide.

For the synthesis of the 4-cyclopropoxy-3-fluoronitrobenzene intermediate, a starting material like 3,4-difluoronitrobenzene (B149031) is ideal. The nitro group strongly activates the ring, and the fluorine atom at the C4 position is an excellent leaving group in SₙAr reactions, often more so than chlorine. The reaction of 3,4-difluoronitrobenzene with potassium cyclopropoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) would selectively displace the C4-fluoride, yielding the desired product.

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,4-Difluoronitrobenzene | Cyclopropanol | K₂CO₃ | DMF | 80 | High (reported) |

| 4-Chloro-3-fluoronitrobenzene | Sodium Methoxide | NaH | THF | 65 | 95 |

| 3,4-Difluoronitrobenzene | Sodium Ethoxide | NaH | THF | 25 | 98 |

Note: Data is compiled from analogous reactions and demonstrates the general feasibility and conditions for SₙAr on similar substrates.

When direct SₙAr is not efficient, transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming the C-O bond. Palladium and copper are the most common metals employed for this purpose.

The Buchwald-Hartwig amination reaction has been extended to include C-O bond formation, often referred to as Buchwald-Hartwig etherification. This palladium-catalyzed cross-coupling reaction can effectively couple aryl halides or triflates with alcohols. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps in the catalytic cycle. Sterically hindered biarylphosphine ligands are commonly used. A strong base is required to deprotonate the alcohol, making it a more effective nucleophile in the catalytic cycle.

| Aryl Halide | Alcohol | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| 1-Bromo-4-nitrobenzene | Isopropanol | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 |

| 4-Chloronitrobenzene | Cyclohexanol | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 |

| 1-Bromo-3-fluorobenzene | Ethanol (B145695) | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 100 |

Note: This table presents typical conditions for Buchwald-Hartwig etherification on related substrates.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol. organic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. organic-chemistry.org However, modern protocols have been developed that use a catalytic amount of a copper(I) salt, such as CuI, often in the presence of a ligand like phenanthroline or an amino acid, allowing the reaction to proceed under milder conditions. wikipedia.org

The mechanism involves the formation of a copper alkoxide, which then reacts with the aryl halide. wikipedia.org As with SₙAr, the reaction works best with aryl halides that are activated by electron-withdrawing groups, making 4-chloro-3-fluoronitrobenzene or 3,4-difluoronitrobenzene suitable substrates. organic-chemistry.org

| Aryl Halide | Alcohol/Phenol | Copper Source | Base | Solvent | Temperature (°C) |

| 4-Chloronitrobenzene | Phenol | Cu Powder | K₂CO₃ | DMF | 150 |

| 2-Bromotoluene | Methanol (B129727) | CuI / Phenanthroline | Cs₂CO₃ | Toluene | 110 |

| 4-Iodotoluene | 1,2,4-Triazole | CuI / Ligand | K₂CO₃ | DMSO | 120 |

Note: Data is based on established Ullmann condensation protocols for analogous substrates.

Beyond the primary methods, other strategies for etherification exist, though they are less commonly applied for this specific transformation. One such method is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ether under mild, redox-neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). This method is typically used for alkyl-alkyl or alkyl-aryl ether synthesis where the aryl component is a phenol. Its application in coupling a non-phenolic alcohol directly to an aryl halide is not standard.

Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation

Introduction of the Amino Group (Aniline Formation)

The final step in the synthesis of this compound is the reduction of the nitro group of the 4-cyclopropoxy-3-fluoronitrobenzene intermediate. The conversion of an aromatic nitro compound to an aniline is a robust and well-established transformation in organic chemistry.

The most common and industrially scalable method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. Other catalysts such as platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), or Raney nickel can also be employed. The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at moderate pressures and temperatures. This method is known for its high yields and clean conversion, producing water as the only byproduct.

Alternatively, chemical reduction methods can be used. These involve the use of stoichiometric reducing agents. A classic method is the reduction with a metal in acidic media, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). These methods are highly effective and tolerant of many functional groups but generate significant amounts of metal waste.

| Substrate | Reagents | Solvent | Conditions | Yield (%) |

| 4-Fluoronitrobenzene | H₂, 10% Pd/C | Methanol | Room Temp, 3 h | 100 |

| 3-Chloro-4-fluoronitrobenzene | H₂, 1% Pt/C | (No solvent) | 50-100°C, 0.1-5 MPa | >94 |

| Generic Nitroarene | Fe, HCl | Ethanol/Water | Reflux | >90 |

| Generic Nitroarene | SnCl₂, HCl | Ethanol | Reflux | >90 |

Note: This table provides data for the reduction of similar fluoronitroarene substrates, demonstrating the efficacy of these standard methods.

Reduction of Nitroaryl Precursors to Anilines

The most common and well-documented method for the synthesis of this compound proceeds via the reduction of its corresponding nitro precursor, 1-cyclopropoxy-2-fluoro-4-nitrobenzene (B14811083). This transformation can be accomplished using various reducing agents, broadly categorized into catalytic hydrogenation and chemical reduction methods.

Catalytic Hydrogenation

Catalytic hydrogenation stands as a clean and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Detailed Research Findings: In a typical procedure analogous to the synthesis of similar fluoroanilines, 1-cyclopropoxy-2-fluoro-4-nitrobenzene is dissolved in a suitable solvent, such as methanol or ethanol. A catalyst, most commonly palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, and stirred until the reduction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the desired this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). While specific yields for this exact transformation are not widely published, similar reductions of fluoronitrobenzene derivatives often proceed in high yield, frequently exceeding 90%. chemicalbook.comwikipedia.org

| Parameter | Typical Condition |

| Substrate | 1-cyclopropoxy-2-fluoro-4-nitrobenzene |

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Methanol, Ethanol |

| Reducing Agent | Hydrogen gas (H₂) |

| Pressure | Atmospheric to elevated |

| Temperature | Room temperature to mild heating |

This table presents typical conditions for the catalytic hydrogenation of nitroaryl precursors.

Chemical Reducing Agents

A variety of chemical reducing agents can also be employed for the conversion of the nitro group to an amine. These methods are often preferred in laboratory settings due to their operational simplicity and avoidance of specialized high-pressure equipment.

Detailed Research Findings: Commonly used chemical reducing agents for this type of transformation include metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, the reduction of a nitroaryl precursor can be carried out by stirring with iron filings in a mixture of ethanol and an acidic aqueous solution. The reaction is typically heated to reflux to ensure complete conversion. Upon completion, the solid iron residues are filtered off, and the product is extracted into an organic solvent. After purification, which may involve column chromatography, this compound can be obtained. Other reagents like sodium dithionite (B78146) or tin(II) chloride are also effective for this reduction. The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Iron/HCl | Ethanol/Water, Reflux | Inexpensive, effective | Requires acidic conditions, workup can be tedious |

| Tin(II) Chloride | Ethanol or Ethyl Acetate, Reflux | Milder conditions | Stoichiometric tin waste |

| Sodium Dithionite | Water/Organic co-solvent | Mild, good for sensitive substrates | Can require large excess of reagent |

This interactive data table summarizes various chemical reducing agents and their typical applications.

Direct Amination Reactions on Aromatic Systems

Directly introducing an amino group onto the aromatic ring of a pre-functionalized precursor, such as 1-cyclopropoxy-2-fluorobenzene (B1456285), represents a more convergent synthetic approach. Methodologies like electrochemical C-H amination and palladium-catalyzed Buchwald-Hartwig amination are at the forefront of this area.

Electrochemical C-H Amination

Electrochemical methods offer a green and often reagent-free approach to C-H functionalization. While specific examples for the direct amination of 1-cyclopropoxy-2-fluorobenzene to yield this compound are not prominently reported in the literature, the general principles of electrochemical C-H amination are well-established for a variety of aromatic substrates. This technique typically involves the anodic oxidation of the aromatic compound in the presence of a nitrogen source to generate a reactive intermediate that leads to the formation of a new C-N bond. The regioselectivity of such reactions can be a significant challenge and is often directed by the electronic and steric properties of the substituents on the aromatic ring.

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a hypothetical Buchwald-Hartwig approach would involve the coupling of a 4-substituted-1-cyclopropoxy-2-fluorobenzene (where the substituent is a halide or triflate) with an ammonia (B1221849) equivalent. The development of catalyst systems that can effectively use ammonia or its surrogates is an active area of research. rsc.orgnih.gov The success of this approach would be contingent on the availability of the appropriately substituted precursor and the optimization of the catalytic system to achieve high yields and avoid side reactions.

One-Pot and Multi-Component Strategies

While a specific, established one-pot or multi-component reaction for the direct synthesis of this compound is not described in detail in the current literature, the principles of these strategies could be applied. For example, a hypothetical multi-component reaction could involve the in-situ formation of the cyclopropoxy ether from a dihalogenated precursor, followed by a subsequent amination step in the same reaction vessel. A European patent (EP 0430847 A1) describes a procedure for the preparation of N-cyclopropyl-4-fluoroanilines which involves a selective substitution of a fluorine atom on a nitrobenzene derivative with cyclopropylamine, followed by reduction. googleapis.com This sequential reaction, while not strictly a one-pot synthesis of the title compound, illustrates the potential for combining multiple transformations to build complexity in a streamlined fashion. The development of a true one-pot synthesis of this compound would be a significant advancement in its efficient production. rsc.orgorganic-chemistry.orgnih.govnih.gov

Green Chemistry Principles in Synthesis of this compound

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the design of reactions that are efficient, safe, and minimize waste generation.

Solvent Minimization and Elimination (e.g., Solid-State Fluorination)

A primary goal of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents. Traditional methods for introducing a fluorine atom onto an aromatic ring, a key step in synthesizing precursors for this compound, often rely on high-boiling, polar aprotic solvents that are difficult to remove and recycle.

Recent advancements have demonstrated the feasibility of solid-state aromatic nucleophilic fluorination (SNAr) through mechanochemical protocols. rsc.org This technique involves grinding solid reactants, such as a suitable di-halo precursor with potassium fluoride (KF) and a phase-transfer catalyst (e.g., a quaternary ammonium salt), in a ball mill. This solvent-free approach offers several advantages:

Rapidity: Reactions can be completed in under an hour. rsc.org

Simplicity: The process can be carried out under ambient conditions without the need for inert atmospheres. rsc.org

Reduced Waste: It eliminates the need for toxic, high-boiling solvents, simplifying product purification and reducing chemical waste. rsc.org

This method presents a more cost-effective and environmentally friendly route for producing key fluorinated intermediates. rsc.org

| Parameter | Conventional Solution-Phase Fluorination | Solid-State Mechanochemical Fluorination |

|---|---|---|

| Reaction Medium | High-boiling polar solvents (e.g., DMSO, DMF) | Solvent-free or minimal solvent grinding |

| Conditions | High temperatures, often requiring inert atmosphere | Ambient temperature and atmosphere |

| Reaction Time | Several hours to days | Typically less than 1 hour rsc.org |

| Work-up | Liquid-liquid extraction, extensive purification | Direct isolation of product, simpler purification |

| Environmental Impact | High solvent waste, high energy consumption | Minimal solvent waste, lower energy consumption |

Atom Economy and Waste Reduction in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A high atom economy indicates minimal waste generation. primescholars.com

In the context of this compound synthesis, two key bond formations are the C-O ether linkage and the C-N amine group. The traditional synthesis of anilines, such as the Béchamp reduction of nitroarenes using iron and acid, has a very poor atom economy (around 35%) due to the large volume of iron oxide sludge produced as waste. rsc.org In contrast, catalytic hydrogenation of a nitro precursor using H2 gas has a much higher atom economy (around 72%), with water being the only byproduct. rsc.org

Similarly, for the formation of the cyclopropoxy ether, a classic Williamson ether synthesis involves reacting a phenoxide with a cyclopropyl halide. While effective, this substitution reaction generates a stoichiometric amount of salt byproduct, lowering the atom economy.

Calculating Atom Economy: The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Béchamp Reduction | 4-Cyclopropoxy-3-fluoro-1-nitrobenzene + 3 Fe + 6 HCl | This compound | 3 FeCl2 + 2 H2O | ~45% (Varies with specific conditions) |

| Catalytic Hydrogenation | 4-Cyclopropoxy-3-fluoro-1-nitrobenzene + 3 H2 | This compound | 2 H2O | 82.6% |

Designing a synthetic route that utilizes catalytic and addition reactions over stoichiometric substitution and elimination reactions is crucial for maximizing atom economy and reducing waste. primescholars.com

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. acs.org In the synthesis of compounds like this compound, ILs can serve as highly effective media for nucleophilic aromatic substitution (SNAr) reactions. acs.orgrsc.orgrsc.org

The properties of ILs can be finely tuned by changing the cation-anion pair, making them "designer solvents". acs.org For SNAr reactions, the choice of anion is particularly critical as it can influence the reaction rate by acting as a hydrogen bond acceptor. acs.orgrsc.org Studies have shown that ILs can lead to dramatic increases in reaction yields for SNAr processes compared to the best available molecular solvents, sometimes even eliminating the need for an added base. acs.org Their use can replace conventional volatile organic compounds (VOCs), enhancing the safety and sustainability of the synthesis.

| Property | Description | Green Advantage |

|---|---|---|

| Volatility | Extremely low vapor pressure | Reduces air pollution and solvent loss; non-flammable acs.org |

| Tunability | Properties can be altered by changing cation/anion combination | Can be designed to optimize a specific reaction, increasing efficiency acs.org |

| Solvating Power | Excellent solvating ability for a wide range of organic and inorganic compounds | Can enhance reaction rates and yields researchgate.net |

| Recyclability | Can often be separated from products and reused | Reduces overall waste and cost |

Energy Efficiency in Synthetic Procedures

Improving energy efficiency is another key tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and reaction times. ajgreenchem.com Microwave irradiation transfers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating that is significantly more efficient than conventional oil baths or hot plates. ajgreenchem.comoatext.com

This technique has been successfully applied to numerous organic transformations, including nucleophilic aromatic substitutions, which are central to the synthesis of fluorinated aromatics. researchgate.netnih.gov The benefits include:

Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. ajgreenchem.comoatext.com

Improved Yields: Rapid heating can minimize the formation of side products. ajgreenchem.com

Solvent-Free Conditions: The efficiency of microwave heating can enable reactions to be run without a solvent, further enhancing the green credentials of the process. oatext.com

By employing microwave technology, the synthesis of this compound or its intermediates can be made faster, cleaner, and more energy-efficient. nih.govsruc.ac.uk

Retrosynthetic Analysis for Complex Aniline Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comias.ac.in This process involves "disconnections," which are imaginary bond cleavages that correspond to the reverse of known, reliable chemical reactions. amazonaws.com

Disconnection Strategies for the C-N and C-O Bonds

For a molecule like this compound, the key disconnections involve the bonds to the heteroatoms: the C-N bond of the aniline and the C-O bond of the cyclopropyl ether. bham.ac.ukscripps.edu

C-N Bond Disconnection: A direct disconnection of the C(aryl)-NH2 bond is generally not a valid retrosynthetic step, as there are no reliable reactions to form this bond directly by adding an "NH2" synthon. lkouniv.ac.in The standard and most effective strategy is to use a Functional Group Interconversion (FGI) . lkouniv.ac.inias.ac.in The aniline group is retrosynthetically converted to a nitro group (-NO2).

Disconnection (FGI): Ar-NH2 ⇒ Ar-NO2

Forward Reaction: The corresponding forward reaction is the reduction of the nitro group to an amine, which can be achieved through various methods, most notably green catalytic hydrogenation (e.g., H2/Pd-C). rsc.org

This C-NO2 bond is a logical point for disconnection from the aromatic ring, as nitro groups are typically introduced via electrophilic aromatic substitution (nitration).

C-O Bond Disconnection: The cyclopropoxy group is an aryl ether. The most logical disconnection for an ether is the C-O bond. amazonaws.comslideshare.net This disconnection generates a nucleophilic phenoxide synthon and an electrophilic cyclopropyl synthon.

Disconnection: Ar-O-R ⇒ Ar-O- + R+

Synthetic Equivalents: The phenoxide anion (Ar-O-) is generated by deprotonating the corresponding phenol (Ar-OH) with a base. The cyclopropyl cation (R+) synthon is represented by a synthetic equivalent like cyclopropyl bromide or cyclopropyl tosylate.

Forward Reaction: This disconnection corresponds to the Williamson ether synthesis, a reliable SN2 reaction between the phenoxide and the cyclopropyl electrophile.

By applying these disconnection strategies, a plausible synthetic route for this compound can be devised from simpler precursors such as a fluorinated phenol, a cyclopropyl halide, and ultimately, a fluorinated benzene (B151609) derivative.

Functional Group Interconversion (FGI) in Synthetic Planning

Functional Group Interconversion (FGI) is a cornerstone in the strategic planning of the synthesis of this compound. This approach involves converting one functional group into another to facilitate subsequent reaction steps or to install the desired functionality at a specific position on the aromatic ring.

A primary FGI strategy involves the reduction of a nitro group to an amine. This is a crucial final step in many synthetic routes to aniline derivatives. For instance, a common precursor, 4-cyclopropoxy-3-fluoronitrobenzene, can be readily reduced to the target aniline. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or iron powder in the presence of an acid like hydrochloric acid. google.comchemicalbook.com

Another key FGI is the conversion of a hydroxyl group to a cyclopropoxy ether. This is typically accomplished through a Williamson ether synthesis, where a phenoxide is reacted with a cyclopropyl halide. wikipedia.orgmasterorganicchemistry.com This strategy necessitates the synthesis of a 4-hydroxy-3-fluoroaniline or a precursor with a hydroxyl group at the 4-position.

Furthermore, the diazotization of an amino group to a diazonium salt, followed by substitution, represents another powerful FGI strategy. Although not a direct route to the final product, it can be employed in the synthesis of key intermediates.

These FGI strategies allow for a flexible and modular approach to the synthesis, enabling the use of a wider range of starting materials and intermediates.

Identification of Key Synthons and Accessible Starting Materials

Retrosynthetic analysis of this compound reveals several key synthons and corresponding commercially available or readily synthesizable starting materials.

Key Synthons:

4-Cyclopropoxy-3-fluorophenyl synthon: This can be conceptually disconnected to a 3-fluoro-4-hydroxyphenyl synthon and a cyclopropyl electrophile.

3-Fluoroaniline synthon: This provides the core aniline structure with the fluorine atom at the desired position.

Accessible Starting Materials:

A critical aspect of an efficient synthesis is the selection of accessible and cost-effective starting materials. For the synthesis of this compound, several viable starting materials can be considered:

3-Fluoro-4-nitroaniline: This compound is a valuable starting material as it already contains the required fluoro and amino (in its nitro precursor form) functionalities in the correct relative positions. chemicalbook.comsmolecule.comchemicalbook.com The synthesis can then focus on introducing the cyclopropoxy group.

4-Bromo-1-fluoro-2-nitrobenzene: This starting material allows for the introduction of the cyclopropoxy group via a nucleophilic aromatic substitution reaction, displacing the bromine atom. chemicalbook.comchemicalbook.com The nitro group can then be reduced to the target aniline.

p-Fluoroaniline: This readily available chemical can be nitrated to produce 4-fluoro-3-nitroaniline, which can then be further functionalized. wikipedia.orggoogle.com

3-Chloro-4-fluoronitrobenzene: Similar to the bromo-analogue, this can serve as a precursor where the chloro group is displaced by a cyclopropoxy group, followed by nitro group reduction. google.comossila.com

Multi-Step Synthesis Planning and Convergence

Linear Synthesis Approach:

A common linear approach starts with a commercially available substituted benzene derivative and proceeds through a series of sequential reactions.

Route 1: Starting from 3-Fluoro-4-nitroaniline

Diazotization and Hydrolysis: 3-Fluoro-4-nitroaniline is converted to the corresponding diazonium salt, which is then hydrolyzed to yield 2-fluoro-4-nitrophenol.

Williamson Ether Synthesis: The resulting phenol is reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base to form 4-cyclopropoxy-3-fluoronitrobenzene. wikipedia.orgmasterorganicchemistry.com

Nitro Group Reduction: The nitro group of 4-cyclopropoxy-3-fluoronitrobenzene is reduced to an amine using standard methods, such as catalytic hydrogenation, to afford the final product, this compound. chemicalbook.com

Route 2: Starting from 4-Bromo-1-fluoro-2-nitrobenzene

Nucleophilic Aromatic Substitution: 4-Bromo-1-fluoro-2-nitrobenzene is reacted with sodium cyclopropoxide in a suitable solvent. The highly activated bromine atom is displaced by the cyclopropoxide to yield 4-cyclopropoxy-3-fluoronitrobenzene.

Nitro Group Reduction: Subsequent reduction of the nitro group provides this compound.

Convergent Synthesis Approach:

While less common for this specific molecule, a convergent approach could involve the synthesis of a more complex cyclopropoxy-containing fragment which is then coupled with a fluorinated aniline derivative. However, for a molecule of this complexity, a linear approach is generally more practical.

The choice between these routes will depend on factors such as the cost and availability of the starting materials and reagents, as well as the ease of purification of the intermediates.

Data Table of Synthetic Routes:

| Route | Starting Material | Key Intermediates | Key Reactions |

| 1 | 3-Fluoro-4-nitroaniline | 2-Fluoro-4-nitrophenol, 4-Cyclopropoxy-3-fluoronitrobenzene | Diazotization, Williamson Ether Synthesis, Nitro Reduction |

| 2 | 4-Bromo-1-fluoro-2-nitrobenzene | 4-Cyclopropoxy-3-fluoronitrobenzene | Nucleophilic Aromatic Substitution, Nitro Reduction |

This structured approach to synthesis, considering FGI, key synthons, and multi-step planning, allows for the efficient and reliable production of this compound for its various applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework and the electronic environment of other key atoms like fluorine can be established.

The ¹H NMR spectrum of 4-Cyclopropoxy-3-fluoroaniline is expected to show distinct signals for both its aromatic and aliphatic protons. The aromatic region would feature complex multiplets due to spin-spin coupling between the protons and the adjacent fluorine atom. The aliphatic region would contain signals corresponding to the cyclopropyl (B3062369) group.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns would be influenced by the electron-donating effects of the amino (-NH₂) and cyclopropoxy (-O-cPr) groups, and the electron-withdrawing effect of the fluorine (-F) atom. The proton ortho to the fluorine and amino groups is expected to be a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.

Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons, typically in the range of 3.5-4.5 ppm. The exact shift can vary with solvent, concentration, and temperature.

Cyclopropoxy Protons (-O-CH- and -CH₂-): The methine proton of the cyclopropyl group attached to the oxygen atom would appear as a multiplet. The four methylene (B1212753) protons of the cyclopropyl ring would likely present as two distinct multiplets in the upfield region (typically 0.5-1.5 ppm), characteristic of a strained aliphatic ring system.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | m (multiplet) |

| Amino Protons (NH₂) | 3.5 - 4.5 | br s (broad singlet) |

| Cyclopropoxy Methine (O-CH) | 3.5 - 4.0 | m (multiplet) |

| Cyclopropyl Methylenes (CH₂) | 0.5 - 1.5 | m (multiplet) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and appear as a doublet. The carbon attached to the amino group (C-N) and the cyclopropoxy group (C-O) will be shifted downfield. The remaining aromatic carbons will appear in the 110-140 ppm range, with their exact positions influenced by the substituent effects.

Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to oxygen will be found in the ether region (around 70-80 ppm), while the two equivalent methylene carbons will appear at a much higher field (around 5-15 ppm).

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 150 - 160 (doublet) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Other Aromatic C-H | 110 - 130 |

| Cyclopropoxy Methine (O-CH) | 70 - 80 |

| Cyclopropyl Methylenes (CH₂) | 5 - 15 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. Furthermore, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring, providing valuable information about its position.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for example, between adjacent protons on the aromatic ring and within the cyclopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups.

Amino (-NH₂) Group: Two distinct bands corresponding to the N-H symmetric and asymmetric stretching vibrations would be expected in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration would also be visible around 1600-1650 cm⁻¹.

Ether (Ar-O-C) Group: Strong, characteristic C-O stretching bands would be present. The aryl-alkyl ether asymmetric stretch is typically found around 1200-1275 cm⁻¹, while the symmetric stretch would appear near 1000-1075 cm⁻¹.

Cyclopropyl Group: C-H stretching vibrations for the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformations (breathing modes) of the cyclopropyl group also give rise to characteristic bands in the fingerprint region.

Fluorine Group (C-F): A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Scissoring (Bend) | 1600 - 1650 | |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aryl Ether (Ar-O) | Asymmetric Stretch | 1200 - 1275 |

| Aromatic C-F | Stretch | 1100 - 1300 |

Analysis of Hydrogen Bonding Interactions

Intramolecular and intermolecular hydrogen bonding can significantly influence the physicochemical properties of a molecule, including its conformation, crystal packing, and interaction with biological targets. In this compound, the presence of an amino (-NH2) group and a fluorine atom suggests the potential for N-H···F hydrogen bonding.

Detailed research into analogous systems, such as 4-anilino-5-fluoroquinazolines, has demonstrated that the interaction between an N-H proton and a nearby fluorine atom can be observed and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Specifically, through-space coupling between the hydrogen and fluorine nuclei (¹hJNH,F) can be detected, with the magnitude of the coupling constant providing insight into the strength and geometry of the hydrogen bond. nih.gov For this compound, a similar approach could be employed to study the N-H···F interaction, which would likely be influenced by the orientation of the cyclopropoxy group.

Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental data by modeling the preferred conformations and calculating the geometric parameters of the hydrogen bond, including the H···F distance and the N-H···F angle. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the determination of molecular weight and elemental composition, as well as for the identification of impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C9H10FNO), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H10FNO |

| Theoretical Exact Mass (m/z) | 167.0746 |

| Hypothetical Measured Mass (m/z) | 167.0748 |

| Mass Accuracy (ppm) | 1.2 |

Coupled Techniques (e.g., LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying components in a mixture. It is widely used for purity assessment and to profile impurities in pharmaceutical compounds. An LC-MS method for this compound would involve developing a chromatographic separation to resolve the main compound from any process-related impurities or degradation products. The mass spectrometer would then be used to identify these separated components based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for determining the purity of a compound and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of non-volatile organic compounds. A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. Method validation would be performed to ensure linearity, accuracy, precision, and robustness.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Hypothetical Retention Time | 4.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS could be used to identify and quantify any volatile byproducts that may be present from the synthetic process. The sample would be injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. The resulting mass spectra can be compared to spectral libraries for compound identification. For instance, volatile aromatic byproducts or residual solvents could be detected using this method.

Advanced Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS) for Complex Mixture Analysis

The comprehensive characterization of complex chemical mixtures, such as those encountered during pharmaceutical process development and impurity profiling, necessitates analytical techniques that offer both high-resolution separation and unambiguous structural elucidation. The online coupling of multiple advanced analytical instruments, known as hyphenation, provides a powerful solution to this challenge. A prime example of such a sophisticated setup is the integration of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS). This multi-dimensional analytical approach, often denoted as HPLC-SPE-NMR-TOF-MS, offers unparalleled capabilities for the separation, identification, and structural confirmation of individual components within a complex matrix containing this compound and its potential process-related impurities or degradants.

The core strength of this hyphenated system lies in its ability to leverage the distinct advantages of each constituent technique in a seamless, automated workflow. omicsonline.orgasdlib.org HPLC serves as the initial high-resolution separation engine, resolving the complex mixture into its individual components based on their physicochemical properties. The eluent from the HPLC can be split, with a portion directed to the TOF-MS for highly accurate mass determination and molecular formula generation, providing real-time mass information on the separated compounds. longdom.org Concurrently, targeted peaks of interest can be automatically trapped onto an SPE cartridge. This crucial step allows for the concentration of low-level analytes and the removal of interfering HPLC mobile phase solvents, which is particularly important for subsequent NMR analysis. nih.gov Once a sufficient amount of a specific analyte is collected on the SPE cartridge, it is eluted with a suitable deuterated solvent directly into the NMR spectrometer for detailed structural characterization. nih.gov This integrated workflow significantly reduces analysis time and sample consumption compared to traditional offline approaches that involve manual fraction collection and purification. nih.gov

Hypothetical Application in the Analysis of a this compound Mixture

To illustrate the utility of HPLC-SPE-NMR-TOF-MS, consider a hypothetical scenario where a production batch of this compound is analyzed for impurities. The analytical workflow would proceed as follows:

HPLC Separation: The sample is injected into an HPLC system, and the components are separated on a suitable reversed-phase column. The resulting chromatogram, monitored by a UV detector, might reveal the main peak corresponding to this compound and several minor peaks indicating the presence of impurities.

Real-time MS Analysis: As the components elute from the HPLC column, a portion of the flow is directed to a TOF-MS instrument. This provides immediate, high-resolution mass data for each peak observed in the chromatogram.

Targeted SPE Trapping: Based on the real-time UV and MS data, the system can be programmed to automatically trap specific peaks of interest (e.g., unknown impurities) onto individual SPE cartridges.

Offline NMR Analysis: After the chromatographic run is complete, the trapped compounds are eluted from their respective SPE cartridges with a deuterated solvent (e.g., acetonitrile-d3) and transferred to the NMR spectrometer for a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC).

Detailed Research Findings from the Hypothetical Analysis

The data generated from this hyphenated analysis would allow for a comprehensive understanding of the sample's composition.

HPLC-TOF-MS Data

The initial HPLC-MS analysis would provide the retention times and accurate mass measurements for the parent compound and any detected impurities. This data is crucial for proposing elemental compositions and identifying potential isomeric or isobaric species.

| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated Mass | Proposed Formula | Plausible Identity |

|---|---|---|---|---|---|

| 1 | 5.8 | 180.0976 | 179.0903 | C₁₀H₁₂FNO | This compound |

| 2 | 4.2 | 128.0506 | 127.0430 | C₆H₆FNO | Impurity A (e.g., 3-Fluoro-4-hydroxyaniline) |

| 3 | 7.1 | 194.1132 | 193.1059 | C₁₁H₁₄FNO | Impurity B (e.g., N-acetyl-4-cyclopropoxy-3-fluoroaniline) |

SPE-NMR Data for Impurity B

Following the trapping of the peak at 7.1 minutes, subsequent NMR analysis would provide the definitive structural information. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, would allow for the unambiguous assignment of the structure of Impurity B.

| Nucleus | Experiment | Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) | Structural Assignment |

|---|---|---|---|

| ¹H | 1D ¹H NMR | 7.5-6.8 (m, 3H), 4.0-3.8 (m, 1H), 2.1 (s, 3H), 0.9-0.6 (m, 4H) | Aromatic, Cyclopropyl methine, Acetyl methyl, Cyclopropyl methylene protons |

| ¹³C | 1D ¹³C NMR | 168.5, 152.1 (d, J=240), 140.2, 125.3, 115.8 (d, J=20), 110.4, 55.6, 24.1, 12.3, 6.5 | Carbonyl, C-F, Aromatic Cs, O-CH, Acetyl C, Cyclopropyl Cs |

| ¹⁹F | 1D ¹⁹F NMR | -135.2 (m) | Aromatic C-F |

The synergistic combination of these advanced analytical techniques within a single hyphenated platform provides a powerful and efficient workflow for the detailed characterization of complex mixtures. shimadzu.com For a compound like this compound, this approach enables the rapid identification and structural elucidation of even trace-level impurities, which is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. biomedres.us

Reactivity Studies and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions on 4-Cyclopropoxy-3-fluoroaniline are determined by the directing effects of the existing substituents.

The outcome of electrophilic aromatic substitution on the this compound ring is controlled by the combined directing influence of the amino (-NH2), fluoro (-F), and cyclopropoxy (-O-c-Pr) groups. Each substituent exerts a distinct effect on the electron density of the aromatic ring, guiding incoming electrophiles to specific positions.

Amino Group (-NH2): As a powerful activating group, the amino moiety donates electron density into the ring primarily through a strong positive resonance effect (+R). organicchemistrytutor.comlibretexts.org This significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene (B151609). It is a strong ortho, para-director. organicchemistrytutor.comlibretexts.org

Cyclopropoxy Group (-O-c-Pr): Similar to other alkoxy groups, the cyclopropoxy group is also an activating, ortho, para-director. The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com

When these effects are considered together for this compound, a clear regiochemical preference emerges. The amino group is the most powerful activating substituent and its directing effect is dominant. It strongly activates the positions ortho to it (C2 and C6) and para to it (C4, which is already substituted). The cyclopropoxy group activates its ortho positions (C3 and C5), while the fluoro group directs to its ortho (C2) and para (C6) positions. The convergence of these directing effects, particularly the overwhelming influence of the amino group, makes positions C2, C5, and C6 the most probable sites for electrophilic attack. Steric hindrance from the adjacent substituents may influence the relative yields of substitution at these positions.

Table 1: Summary of Substituent Directing Effects in this compound This table is interactive. Click on the headers to sort.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference | Activated Positions for EAS |

|---|---|---|---|---|---|---|

| Amino (-NH2) | C1 | -I (Weak) | +R (Strong) | Strongly Activating | ortho, para | C2, C6 |

| Fluoro (-F) | C3 | -I (Strong) | +R (Weak) | Weakly Deactivating | ortho, para | C2, C6 |

The mechanism of electrophilic aromatic substitution on this compound follows the well-established two-step pathway typical for these reactions. nih.gov

Formation of the Sigma Complex: An incoming electrophile (E⁺) is attacked by the electron-rich π-system of the substituted aniline (B41778) ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. organicchemistrytutor.comchemistrytalk.org The stability of this intermediate is crucial in determining the reaction's regioselectivity. For attack at the ortho and para positions relative to the activating amino and cyclopropoxy groups, the positive charge of the sigma complex can be delocalized onto the nitrogen and oxygen atoms, respectively, providing significant additional resonance stabilization. youtube.com This enhanced stability lowers the activation energy for ortho and para attack compared to meta attack.

Deprotonation and Aromatization: In the second step, a weak base present in the reaction mixture removes a proton from the carbon atom bearing the new electrophile. This restores the aromaticity of the ring and yields the final substituted product.

Computational studies on related systems have explored the rich mechanistic landscape of EAS reactions, confirming the existence of these intermediates and, in some cases, proposing concerted pathways where the sigma complex is a transition state rather than a true intermediate. nih.gov

Nucleophilic Reactions at the Aromatic Ring and Substituents

The presence of multiple functional groups allows for a variety of nucleophilic reactions, though the electron-rich nature of the ring generally disfavors nucleophilic attack on the ring itself.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. semanticscholar.orgnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

In the case of this compound, the aromatic ring is substituted with two strong electron-donating groups (amino and cyclopropoxy). These groups increase the electron density of the ring, thereby destabilizing the anionic intermediate required for the SNAr mechanism. Consequently, direct nucleophilic substitution of the fluorine atom is highly unfavorable and would require exceptionally harsh reaction conditions, if it were to proceed at all. The molecule's electronic character is opposite to that required for a facile SNAr reaction. mdpi.combeilstein-journals.org

The primary amino group is a key site of reactivity in this compound. As a nucleophile, it readily participates in several common transformations.

Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is often used to protect the amino group during other transformations or to synthesize more complex molecules.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. nih.gov

Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt (-N₂⁺). Aromatic diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) through reactions like the Sandmeyer reaction. nih.gov

The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or electrophiles. nih.govresearchgate.net The cyclopropoxy group in this molecule is an ether, and its reactivity is influenced by both the ether linkage and the strained ring.

Under strongly acidic conditions, the ether oxygen can be protonated. Subsequent nucleophilic attack could potentially lead to cleavage of the aryl-oxygen bond or the cyclopropyl-oxygen bond. More likely, electrophilic attack on the cyclopropane ring itself could induce ring-opening. Theoretical studies have indicated that the mechanism of cyclopropane ring-opening is influenced by the electronic nature of its substituents. nih.gov While the electron-donating environment of the aniline ring might not promote this reactivity under mild conditions, treatment with strong acids or Lewis acids could facilitate rearrangements or ring-opening to form propenyl or other unsaturated side chains. rsc.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered around the aniline functional group. The substitution pattern on the aromatic ring modulates the redox potential and the nature of the intermediates and final products.

The oxidation of anilines can proceed through various mechanisms, often involving the formation of radical cations as initial intermediates. mdpi.comnih.gov The specific pathway and resulting products are highly dependent on the oxidant used and the reaction conditions. In the case of this compound, the electron-donating nature of the amino and cyclopropoxy groups increases the electron density of the aromatic ring, making it susceptible to oxidation.

Electrochemical oxidation of aniline and its derivatives typically involves an initial one-electron transfer to form a radical cation. mdpi.com This radical cation can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the medium. For substituted anilines, the radical can be delocalized onto the aromatic ring at the ortho and para positions. mdpi.com This can lead to head-to-tail, tail-to-tail, or head-to-head coupling products. mdpi.com

Chemical oxidation with strong oxidizing agents can lead to the formation of a variety of products, including nitrobenzenes and benzoquinones. openaccessjournals.com The oxidation of meta-substituted anilines with reagents like tetrabutylammoniumbromochromate has been reported to yield the corresponding azobenzenes. orientjchem.org The reaction mechanism is proposed to involve a two-electron reduction of the Cr(VI) species to Cr(IV). orientjchem.org

A theoretical study on the atmospheric oxidation of aniline initiated by OH radicals suggests that H-abstraction from the -NH2 group is a major pathway. nih.gov This generates a C6H5NH radical, which can undergo further reactions in the atmosphere. nih.gov

Table 1: Potential Oxidation Products of this compound

| Oxidant/Method | Potential Product(s) | Putative Mechanism |

| Electrochemical Oxidation | Dimerized products (azo, hydrazo, etc.) | Formation of radical cation followed by coupling reactions. mdpi.com |

| Strong Oxidizing Agents (e.g., KMnO4) | Nitro derivatives, Benzoquinones | Non-selective oxidation pathways. openaccessjournals.com |

| Tetrabutylammoniumbromochromate | Azobenzene derivative | Two-electron oxidation process. orientjchem.org |

| OH Radicals (Atmospheric) | Radical species, further degradation products | H-abstraction from the amino group. nih.gov |

While this compound is already in a reduced form (an aniline), the discussion of reduction reactions is highly relevant in the context of its synthesis from a corresponding nitroaromatic precursor, 4-Cyclopropoxy-3-fluoro-1-nitrobenzene. The selective reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. A variety of methods are available that offer high chemoselectivity, tolerating other functional groups. organic-chemistry.orgresearchgate.netwikipedia.org

Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for nitro group reduction. organic-chemistry.orgwikipedia.org Transfer hydrogenation, using hydrogen donors like hydrazine hydrate or formate salts in the presence of a catalyst, also provides a mild and effective alternative. organic-chemistry.org

For substrates with sensitive functional groups, chemoselective reduction methods are crucial. Iron powder in acidic media (Béchamp reduction) or activated iron are known to selectively reduce nitro groups while tolerating functionalities like halogens, ketones, and esters. researchgate.net Iron-catalyzed hydrosilylation has also emerged as a selective method for the reduction of nitroarenes. rsc.orgrsc.org

Table 2: Selective Reduction Methods for the Synthesis of Anilines from Nitroarenes

| Reagent/Catalyst System | Key Features and Selectivity |

| H2, Pd/C or Raney Ni | Widely used, highly efficient for many substrates. organic-chemistry.orgwikipedia.org |

| Hydrazine Hydrate, Pd/C | Effective for transfer hydrogenation, can be selective for halogens. organic-chemistry.org |

| Iron Powder (activated) | High chemoselectivity, tolerates a wide range of functional groups. researchgate.net |

| FeX2–R3P with Organosilanes | Iron-catalyzed hydrosilylation, good functional group tolerance. rsc.orgrsc.org |

| Vasicine (natural product) | Metal- and base-free reduction in water, tolerates various functional groups. organic-chemistry.org |

Cross-Coupling and Catalytic Transformations

The presence of C-H and C-F bonds on the aromatic ring, as well as the unique cyclopropoxy group, makes this compound a potential substrate for various cross-coupling and catalytic transformations.

Direct C-H functionalization of arenes is a powerful tool for the synthesis of complex molecules. Palladium-catalyzed C-H arylation of fluoroarenes has been reported, demonstrating the feasibility of forming C-C bonds at positions activated by the fluorine substituent. researchgate.net The direct arylation of unprotected anilines at the ortho position has also been achieved using a palladium catalyst with a cooperating ligand that prevents N-arylation. uva.es Given the substitution pattern of this compound, C-H activation could potentially occur at the positions ortho to the amino group.

Palladium-catalyzed coupling of fluoroalkylamines with aryl halides is a known method for the synthesis of fluorinated anilines. nih.govnih.gov While this describes the formation of the C-N bond, the mechanistic principles are relevant for understanding the reactivity of the aniline nitrogen in cross-coupling reactions. The turnover-limiting step in these reactions is often the reductive elimination to form the C-N bond. nih.govnih.gov

The Suzuki-Miyaura cross-coupling is a versatile method for C-C bond formation. Mechanistic studies of these reactions are extensive, typically involving oxidative addition, transmetalation, and reductive elimination steps. nih.govcolab.wsnih.gov While not directly demonstrated for this compound, arylation at the positions ortho to the fluorine or amino group via a directed C-H activation or a traditional cross-coupling of a halogenated derivative is conceivable.

Table 3: Potential Cross-Coupling Reactions at the Aromatic Ring

| Reaction Type | Potential Coupling Partner | Catalyst System | Expected Outcome |

| C-H Arylation | Aryl Halide | Palladium with a suitable ligand | Direct arylation at a C-H position on the aniline ring. researchgate.netuva.es |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium catalyst | C-C bond formation if a halide is present on the aniline ring. nih.govcolab.wsnih.gov |

The cyclopropyl (B3062369) group is a strained ring system that can undergo catalytic activation, typically leading to ring-opening or rearrangement reactions. iciq.orgnih.govnih.gov Rhodium-catalyzed oxidative C-C activation and silylation of cyclopropanols have been demonstrated. nih.gov Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has also been achieved, allowing for cross-coupling with organoboron reagents. nih.gov

In the context of a cyclopropoxy group attached to an aromatic ring, the ether linkage might be cleaved under certain catalytic conditions. However, the C-O bond is generally more stable than the C-C bonds within the cyclopropyl ring. Catalytic activation might lead to dearomative cycloadditions or rearrangements, although such reactivity for a cyclopropoxy-substituted aniline has not been extensively documented. Phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone showcases the reactivity of strained rings in the presence of a catalyst. acs.org

Mechanistic Elucidation of Key Transformations

The mechanisms of the potential transformations of this compound can be inferred from studies on related compounds.

The oxidation of the aniline moiety likely proceeds through a radical cation intermediate, as is common for anilines. mdpi.comresearchgate.net The stability and subsequent reaction pathways of this intermediate would be influenced by the electronic effects of the fluoro and cyclopropoxy substituents.

Cross-coupling reactions , such as C-H arylation, are generally believed to follow a catalytic cycle involving a palladium(0)/palladium(II) couple. nih.gov For C-H activation, a concerted metalation-deprotonation (CMD) pathway is often proposed. The regioselectivity of C-H functionalization would be directed by the electronic and steric properties of the substituents. For instance, the amino group can act as a directing group for ortho-metalation.

The catalytic activation of the cyclopropoxy group would likely involve oxidative addition of a C-C bond of the cyclopropane to a low-valent metal center. This would generate a metallacyclobutane intermediate, which could then undergo further reactions. The presence of the aromatic ring and the aniline functionality could influence the stability and reactivity of such intermediates.

Mechanistic studies on nickel-catalyzed cross-coupling reactions have shown that radical or bimetallic pathways can be involved, which differ from the typical mechanisms of palladium-catalyzed reactions. researchgate.net Any potential nickel-catalyzed transformations of this compound would need to consider these alternative mechanistic possibilities.

Kinetic Studies and Reaction Rate Determination

Currently, there is a lack of published kinetic studies that specifically determine the reaction rates of this compound in various chemical transformations. To understand its reactivity profile, such studies would be essential.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction

| Entry | Electrophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| 1 | 1-fluoro-2,4-dinitrobenzene | DMF | 25 | Data not available |

| 2 | 1-chloro-2,4-dinitrobenzene | DMSO | 25 | Data not available |

| 3 | 1-fluoro-2,4-dinitrobenzene | Acetonitrile (B52724) | 50 | Data not available |

This table illustrates the type of data that would be generated from kinetic studies. The values are purely hypothetical due to the absence of experimental data for this compound.

Influence of Substituent Electronic Effects on Reaction Pathways (e.g., Hammett Correlations)

The electronic properties of the cyclopropoxy and fluoro substituents on the aniline ring are expected to significantly influence the reactivity of this compound. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. Conversely, the cyclopropoxy group can act as an electron-donating group through resonance. The interplay of these effects governs the electron density on the aromatic ring and the nucleophilicity of the amino group.

Hammett correlations are a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. mdpi.comresearchgate.net These correlations relate the rate or equilibrium constants of a reaction to the Hammett substituent constant (σ). However, no studies have been found that apply Hammett analysis to reactions involving this compound.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_para | σ_meta |

| -F | 0.06 | 0.34 |

| -O-cyclopropyl | Data not available | Data not available |

| -NH₂ | -0.66 | -0.16 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be understood at the atomic and electronic levels. For a molecule like 4-Cyclopropoxy-3-fluoroaniline, these calculations would offer deep insights into its structure, stability, and electronic nature.

Geometry Optimization and Conformational Analysis (e.g., Ab Initio, DFT)

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the arrangement with the minimum energy.

Ab Initio and Density Functional Theory (DFT) are two of the most common and reliable methods for this purpose. DFT methods, in particular, offer a good balance between accuracy and computational cost and are widely used for molecules of this size.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Natural Bond Orbital Analysis)

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). For an aniline (B41778) derivative, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amino group.

The LUMO energy indicates the molecule's ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would provide a more detailed picture of the bonding and charge distribution within the molecule. This analysis can quantify the delocalization of electron density, identify important orbital interactions (such as lone pair donations), and calculate the natural atomic charges on each atom. For this compound, NBO analysis would be crucial in understanding the electronic effects of the cyclopropoxy and fluorine substituents on the aromatic ring and the amino group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and electronic properties.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the chemical shifts for each unique proton and carbon atom in this compound, providing a theoretical spectrum that can aid in the interpretation of experimental NMR data.

Infrared (IR) vibrational frequencies can also be computed. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. The predicted IR spectrum would show characteristic peaks for the N-H stretching of the amino group, C-O stretching of the ether linkage, C-F stretching, and various vibrations of the aromatic ring and cyclopropyl (B3062369) group.

Substituent Effects on Molecular Properties (e.g., pKa, Inversion Barriers)

The cyclopropoxy and fluorine substituents on the aniline ring are expected to significantly influence its chemical properties.